molecular formula C18H24ClF3NO6P B3041696 Ethyl 2-[(2-chlorobenzoyl)amino]-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate CAS No. 340032-46-4

Ethyl 2-[(2-chlorobenzoyl)amino]-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate

Cat. No.: B3041696
CAS No.: 340032-46-4
M. Wt: 473.8 g/mol
InChI Key: KNWPIMULYBOLAA-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-chlorobenzoyl)amino]-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorobenzoyl group, a diisopropoxyphosphoryl group, and a trifluoropropanoate moiety. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2-chlorobenzoyl)amino]-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate typically involves multiple steps. One common method starts with the reaction of 2-chlorobenzoic acid with ethyl chloroformate to form ethyl 2-chlorobenzoate. This intermediate is then reacted with diisopropyl phosphite in the presence of a base, such as triethylamine, to introduce the diisopropoxyphosphoryl group. Finally, the trifluoropropanoate moiety is introduced through a reaction with trifluoroacetic anhydride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-chlorobenzoyl)amino]-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Ethyl 2-[(2-chlorobenzoyl)amino]-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-chlorobenzoyl)amino]-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The diisopropoxyphosphoryl group may play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(2,4-dichlorobenzoyl)amino]-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate
  • Ethyl 2-[(2-thienylcarbonyl)amino]-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate

Uniqueness

Ethyl 2-[(2-chlorobenzoyl)amino]-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoropropanoate moiety, in particular, enhances its stability and resistance to metabolic degradation .

Properties

IUPAC Name

ethyl 2-[(2-chlorobenzoyl)amino]-2-di(propan-2-yloxy)phosphoryl-3,3,3-trifluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClF3NO6P/c1-6-27-16(25)17(18(20,21)22,30(26,28-11(2)3)29-12(4)5)23-15(24)13-9-7-8-10-14(13)19/h7-12H,6H2,1-5H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWPIMULYBOLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC(=O)C1=CC=CC=C1Cl)P(=O)(OC(C)C)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClF3NO6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[(2-chlorobenzoyl)amino]-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate
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Ethyl 2-[(2-chlorobenzoyl)amino]-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate
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Ethyl 2-[(2-chlorobenzoyl)amino]-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate
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Ethyl 2-[(2-chlorobenzoyl)amino]-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate
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Ethyl 2-[(2-chlorobenzoyl)amino]-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate
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Ethyl 2-[(2-chlorobenzoyl)amino]-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate

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